N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a chemical compound characterized by its unique molecular structure and properties. It has the molecular formula and a molecular weight of approximately 255.23 g/mol. This compound belongs to the class of azetidine derivatives, which are known for their diverse applications in medicinal chemistry and materials science.
The compound's classification as an azetidine derivative highlights its potential utility in various scientific fields, particularly in drug development and synthetic chemistry. Its trifluoroethoxy group contributes to its distinctive reactivity and biological activity, making it a valuable subject of study.
The synthesis of N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves a multi-step process. The initial step includes the reaction of azetidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethanol. This reaction is often conducted under controlled conditions with the presence of a base such as triethylamine to facilitate the formation of the desired product.
The molecular structure of N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide features a five-membered azetidine ring, which is substituted at the nitrogen atom by a tert-butyl group and at the carbon atom by a trifluoroethoxy moiety. This configuration contributes to its unique chemical properties.
CC(C)(C)OC(=O)N1CC(C(=O)C(F)(F)F)C1
.N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide can undergo several types of chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves interactions with biological targets through its azetidine ring and trifluoroethoxy group. These interactions can modulate various biological pathways, suggesting potential applications in drug development. Specific molecular targets may vary depending on the biological context being studied.
Relevant data regarding melting point, boiling point, and specific heat capacity may need further experimental determination for precise applications.
N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has several notable applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4